N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

CAS No.: 537679-46-2

Cat. No.: VC4143799

Molecular Formula: C23H27N3O4S

Molecular Weight: 441.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 537679-46-2 |

|---|---|

| Molecular Formula | C23H27N3O4S |

| Molecular Weight | 441.55 |

| IUPAC Name | N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |

| Standard InChI | InChI=1S/C23H27N3O4S/c1-12-7-13(2)9-16(8-12)25-22(27)19-14(3)24-23(31)26-20(19)15-10-17(28-4)21(30-6)18(11-15)29-5/h7-11,20H,1-6H3,(H,25,27)(H2,24,26,31) |

| Standard InChI Key | KJRNHFZVJFXHIB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C(=C3)OC)OC)OC)C)C |

Introduction

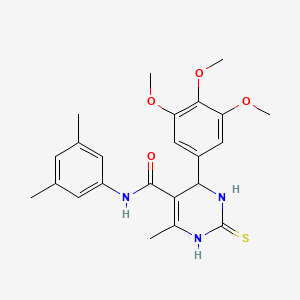

Structural Overview

The compound belongs to the class of tetrahydropyrimidine derivatives, specifically incorporating a thioxo group and a carboxamide functional group. Its structure features:

-

A tetrahydropyrimidine ring with a thioxo substitution at the second position.

-

A carboxamide group at the fifth position.

-

Aromatic substitutions:

-

A 3,5-dimethylphenyl group attached to the nitrogen atom.

-

A 3,4,5-trimethoxyphenyl group at the fourth position.

-

These structural elements suggest a potential for diverse biological activities due to their resemblance to pharmacophores found in bioactive molecules.

Synthesis

The synthesis of tetrahydropyrimidine derivatives often follows the Biginelli condensation reaction, which involves:

-

A β-keto ester (or equivalent derivative).

-

An aldehyde (aromatic or aliphatic).

-

Urea or thiourea as a nitrogen source.

For this compound:

-

The thiourea introduces the thioxo functionality.

-

The aromatic aldehyde and β-keto ester are substituted with groups that enhance lipophilicity and electronic properties.

General Reaction Scheme:

This approach yields derivatives with high regioselectivity and stereoselectivity under mild conditions.

Antibacterial Activity

The thioxo group and aromatic substitutions enhance interactions with bacterial enzymes or membranes.

Anticancer Potential

Trimethoxyphenyl substitutions are common in anticancer agents due to their ability to disrupt cellular processes like mitosis.

Antioxidant Effects

Methoxy groups on aromatic rings can scavenge free radicals effectively.

Potential Applications

Given its structure and functional groups:

-

Pharmaceutical Development:

-

Potential as a lead compound for antibacterial or anticancer drug development.

-

Further molecular docking studies could identify specific targets (e.g., enzymes or receptors).

-

-

Material Science:

-

The thioxo and aromatic groups may allow applications in organic electronics or as ligands in coordination chemistry.

-

Research Gaps and Future Directions

While tetrahydropyrimidine derivatives have been extensively studied:

-

Specific data on N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is scarce.

-

Future research should focus on:

-

Comprehensive biological evaluations (e.g., antimicrobial assays).

-

Detailed physicochemical profiling (e.g., solubility tests).

-

In vivo studies to assess pharmacokinetics and toxicity.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume